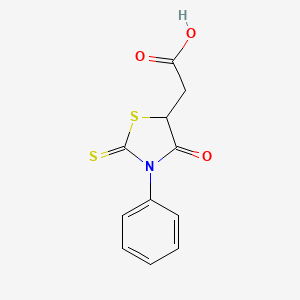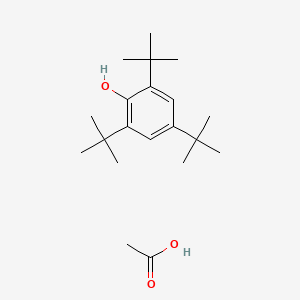![molecular formula C20H25N3O B14747218 (R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bicyclic structure fused with a quinoline moiety, making it a subject of study in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azabicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the ethenyl group: This step often involves a Heck reaction or a similar coupling reaction to introduce the ethenyl group onto the bicyclic structure.
Attachment of the quinoline moiety: This is usually done through a nucleophilic substitution reaction, where the quinoline derivative is attached to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the quinoline ring.
Major Products
Oxidation: Epoxides or diols.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules. Its bicyclic structure may allow it to fit into specific binding sites on proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, ®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mécanisme D'action
The mechanism of action of ®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin Related Compound E: This compound shares some structural similarities but is primarily used in a different context, such as lipid-lowering medications.
(-)-Carvone: Found in spearmint, this compound has a different application as a bioherbicide but shares some functional group similarities.
Uniqueness
®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine is unique due to its combination of a bicyclic structure with a quinoline moiety. This unique structure allows it to interact with a variety of molecular targets, making it versatile in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13?,14?,19?,20-/m1/s1 |
Clé InChI |
RIEKOKLABHBCGI-WGFDLZGGSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


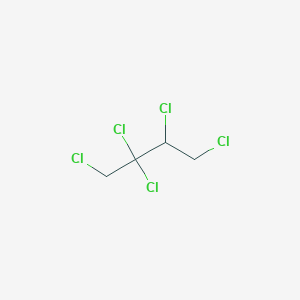
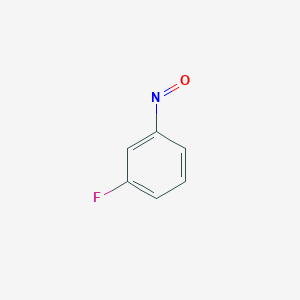
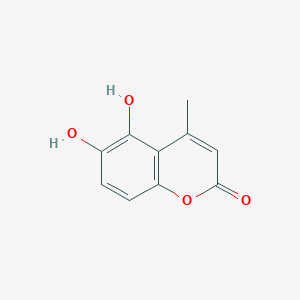

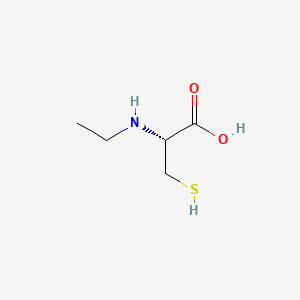

![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)


![2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-5-oxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14747198.png)
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
